molecular formula C9H8N2O B13672944 1-(1H-Pyrrolo[2,3-B]pyridin-2-YL)ethanone

1-(1H-Pyrrolo[2,3-B]pyridin-2-YL)ethanone

Cat. No.: B13672944
M. Wt: 160.17 g/mol
InChI Key: JHGBBBMMZGUATQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1H-Pyrrolo[2,3-B]pyridin-2-YL)ethanone is a heterocyclic compound with the molecular formula C9H8N2O. It is part of a class of compounds known for their potential biological activities and applications in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1H-Pyrrolo[2,3-B]pyridin-2-YL)ethanone typically involves the reaction of pyrrole derivatives with acylating agents. One common method includes the use of acyl chlorides or anhydrides in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(1H-Pyrrolo[2,3-B]pyridin-2-YL)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(1H-Pyrrolo[2,3-B]pyridin-2-YL)ethanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an inhibitor of various enzymes and receptors.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(1H-Pyrrolo[2,3-B]pyridin-2-YL)ethanone involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and differentiation. The compound binds to the ATP-binding site of FGFRs, thereby blocking their activity and inhibiting downstream signaling pathways .

Comparison with Similar Compounds

Uniqueness: 1-(1H-Pyrrolo[2,3-B]pyridin-2-YL)ethanone stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to inhibit FGFRs with high potency makes it a valuable compound in cancer research and drug development .

Properties

Molecular Formula

C9H8N2O

Molecular Weight

160.17 g/mol

IUPAC Name

1-(1H-pyrrolo[2,3-b]pyridin-2-yl)ethanone

InChI

InChI=1S/C9H8N2O/c1-6(12)8-5-7-3-2-4-10-9(7)11-8/h2-5H,1H3,(H,10,11)

InChI Key

JHGBBBMMZGUATQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2=C(N1)N=CC=C2

Origin of Product

United States

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